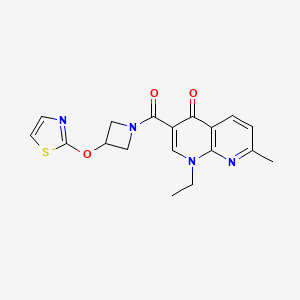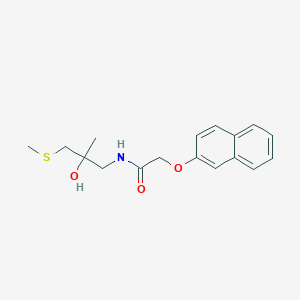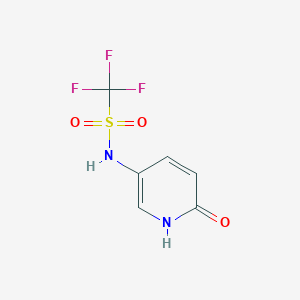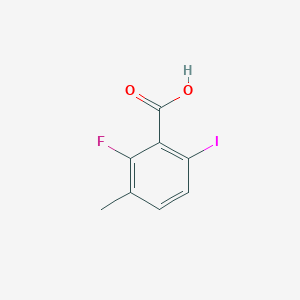![molecular formula C15H6F5NO3 B2889017 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione CAS No. 57981-01-8](/img/structure/B2889017.png)
2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione
説明
“2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have proven to be important intermediates for the synthesis of new drugs with different applications .
Synthesis Analysis
Isoindoline-1,3-dione derivatives have been synthesized using various methods . One common approach involves the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . Another method involves simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have shown diverse chemical reactivity . They have been used in various chemical reactions, leading to the formation of a variety of substituted isoindoline-1,3-diones .科学的研究の応用
Pharmaceutical Synthesis
2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione: derivatives have been explored for their potential use in pharmaceutical synthesis. The unique structure of the compound, characterized by an isoindoline nucleus and carbonyl groups, allows for the creation of various pharmacologically active molecules. These derivatives can be designed to interact with specific biological targets, potentially leading to the development of new therapeutic agents .
Anticancer Agents
Recent studies have synthesized and evaluated novel derivatives of This compound as anticancer agents. These compounds have shown promising results against blood cancer cell lines, such as K562 and Raji. The derivatives have been found to induce apoptosis and necrosis in cancer cells, highlighting their potential as treatments for blood cancers .
Herbicides
The chemical structure of This compound makes it suitable for use as a herbicide. Its reactivity allows for the synthesis of compounds that can disrupt the growth of unwanted plants without affecting the desired crops. This application is particularly valuable in agricultural research where selective herbicides are needed .
Colorants and Dyes
Isoindoline derivatives are known for their color properties, which make them useful in the synthesis of colorants and dyesThis compound can be used to create a variety of dyes with different hues and saturation levels, applicable in textile and paint industries .
Polymer Additives
The compound’s ability to enhance the properties of polymers makes it a valuable additive in polymer chemistry. It can be used to improve the thermal stability, mechanical strength, and durability of polymers, which is essential for creating high-performance materials .
Organic Synthesis
This compound: serves as a building block in organic synthesis. Its reactivity enables the construction of complex organic molecules through various synthetic strategies, including transition-metal-catalyzed reactions and organocatalytic methods .
Photochromic Materials
This compound has applications in the development of photochromic materials. These materials change color when exposed to light, which has practical uses in the creation of smart windows, sunglasses, and optical data storage devices .
Acetylcholinesterase (AChE) Inhibitors
Studies have shown that isoindoline derivatives can act as inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for the treatment of Alzheimer’s disease. By interacting with aromatic amino acids in the enzyme, these compounds can potentially be used to develop new treatments for neurodegenerative diseases .
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione are the dopamine receptors D2 and D3 . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .
Mode of Action
This compound interacts with the dopamine receptors D2 and D3, modulating their activity . The compound acts as a ligand, binding to the main amino acid residues at the allosteric binding site of these receptors . This interaction can lead to changes in the receptor’s function, potentially influencing neurological processes.
Biochemical Pathways
The action of this compound on dopamine receptors affects the dopaminergic pathways in the brain . These pathways are involved in a wide array of biological functions, including motor control, reward, and cognition . Additionally, the compound has been suggested to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have favorable properties as ligands of the dopamine receptor d2
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with dopamine receptors. By modulating the activity of these receptors, the compound can influence a variety of neurological processes . For instance, one isoindoline derivative was evaluated in vivo in a Parkinsonism mouse model and was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
特性
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F5NO3/c16-9-8(10(17)12(19)13(20)11(9)18)5-24-21-14(22)6-3-1-2-4-7(6)15(21)23/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQCVKRZNWHXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)


![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2888943.png)

![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2888950.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)
